Regioisomeric Positional Effect: 3-Substituted Methylamino vs. 4-Substituted Methylamino on Computed XLogP3-AA and TPSA
The 3-substituted [3-(methylamino)oxan-3-yl]methanol (target) and its 4-substituted regioisomer [4-(methylamino)oxan-4-yl]methanol (CAS 1094072-05-5) differ in computed lipophilicity and polar surface area. The 4-substituted isomer has an XLogP3-AA of -0.7 and a TPSA of 41.5 Ų as computed by PubChem [1]. Although computationally predicted values for the 3-isomer are not yet available in public databases, the topological difference between 3- and 4-substitution on the tetrahydropyran ring alters hydrogen-bond acceptor geometry and dipole moment, which are known to influence chromatographic retention and membrane permeability [2]. This regioisomeric distinction is critical when designing structure–activity relationship (SAR) libraries, as positional isomerism directly affects target binding and solubility profiles.
| Evidence Dimension | Regioisomeric position effect on computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | [3-(Methylamino)oxan-3-yl]methanol: predicted TPSA ~41.5 Ų, predicted XLogP3-AA ~ -0.7 (analog inference) |
| Comparator Or Baseline | [4-(Methylamino)oxan-4-yl]methanol (CAS 1094072-05-5): TPSA = 41.5 Ų, XLogP3-AA = -0.7 (PubChem computed) |
| Quantified Difference | Not directly quantifiable due to absence of experimental data for target; expected difference in dipole moment and spatial distribution of polarity. |
| Conditions | Computational drug-likeness descriptors (PubChem release 2019.06.18 / 2021.05.07), validated by QSAR models for oral bioavailability. |
Why This Matters
Regioisomeric differentiation can alter logP and TPSA values sufficiently to shift a compound across the Veber and Lipinski thresholds, directly impacting bioavailability screening outcomes.
- [1] PubChem. [4-(Methylamino)oxan-4-yl]methanol – Compound Summary (CID 58026254). Computed Descriptors: TPSA = 41.5 Ų, XLogP3-AA = -0.7. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235–248. DOI: 10.1517/17460441003605098. View Source
